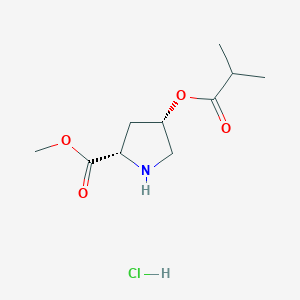

Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1354488-21-3

Cat. No.: VC2936095

Molecular Formula: C10H18ClNO4

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354488-21-3 |

|---|---|

| Molecular Formula | C10H18ClNO4 |

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | methyl (2S,4S)-4-(2-methylpropanoyloxy)pyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H17NO4.ClH/c1-6(2)9(12)15-7-4-8(11-5-7)10(13)14-3;/h6-8,11H,4-5H2,1-3H3;1H/t7-,8-;/m0./s1 |

| Standard InChI Key | UTGWVKHXEKXAPL-WSZWBAFRSA-N |

| Isomeric SMILES | CC(C)C(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl |

| SMILES | CC(C)C(=O)OC1CC(NC1)C(=O)OC.Cl |

| Canonical SMILES | CC(C)C(=O)OC1CC(NC1)C(=O)OC.Cl |

Introduction

Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride is a chemical compound with significant potential in various scientific and pharmaceutical applications. This compound features a pyrrolidine ring substituted with an isobutyryloxy group and a carboxylate ester, contributing to its unique chemical properties.

Synthesis and Preparation Methods

The synthesis of Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride typically involves several steps:

-

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amines and dihalides.

-

Introduction of the Isobutyryloxy Group: This involves an esterification reaction where the pyrrolidine ring reacts with isobutyric acid or its derivatives under suitable conditions.

-

Esterification and Hydrochloride Formation: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrolidine ring with methanol, followed by conversion to the hydrochloride salt.

Biological Activity and Potential Applications

While specific biological activity data for Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride is limited, compounds with similar structures often exhibit potential in pharmacological applications. These include:

-

Antimicrobial Activity: Similar compounds may show effectiveness against bacterial strains.

-

Neuroprotective Effects: Potential for use in neurodegenerative diseases due to possible interactions with neurological pathways.

-

Anti-inflammatory Properties: Modulation of inflammatory pathways could indicate use in inflammatory diseases.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride | C₁₀H₁₈ClNO₄ | 251.71 g/mol | 1354488-21-3 |

| Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate | C₁₅H₂₁NO₃ | 263.34 g/mol | 1354484-73-3 |

| Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate | C₁₂H₁₃Cl₂NO₃ | 290.14252 g/mol | - |

Research Findings and Future Directions

Research on Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride is ongoing, with potential applications in pharmaceuticals and biotechnology. Further studies are needed to fully explore its pharmacological properties and mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume